1-(2-Chlorphenyl)ethanol

Übersicht

Beschreibung

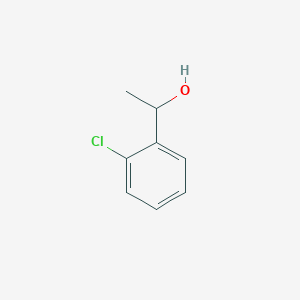

1-(2-Chlorophenyl)ethanol is an organic compound with the molecular formula C8H9ClO. It is a chlorinated derivative of phenylethanol, characterized by the presence of a chlorine atom at the ortho position of the benzene ring. This compound is of significant interest due to its applications in organic synthesis and its role as an intermediate in the production of various pharmaceuticals and fine chemicals .

Wissenschaftliche Forschungsanwendungen

1-(2-Chlorophenyl)ethanol has diverse applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Medicine: It is a precursor in the synthesis of drugs with anti-inflammatory and analgesic properties.

Industry: The compound is utilized in the production of fine chemicals and as a solvent in certain industrial processes

Wirkmechanismus

Target of Action

1-(2-Chlorophenyl)ethanol (CPE) is a compound of health and environmental concern due to its toxicity and its use as an intermediate in pharmaceutical manufacturing .

Mode of Action

It is known that CPE acts in the central nervous system (CNS) rather than directly on skeletal muscle .

Biochemical Pathways

CPE is effectively dechlorinated to 1-phenyl ethanol (PE) accompanied by the equivalent release of chloride . This process is catalyzed by Pd/Fe bimetal . The extent of CPE dechlorination increased with temperature, Fe dosage, and Pd loading . A decrease in solution pH increased CPE dechlorination, presumably from an increase in hydrogen production .

Pharmacokinetics

It is known that the dechlorination of cpe to pe follows pseudo-first-order kinetics with an activation energy of 567 kJ/mol .

Result of Action

The results of toxicity testing showed that CPE was very toxic to Chlorella, whereas PE showed little toxicity . The toxicity of the reaction solution declined gradually and the promoting effects on Chlorella intensified consequently with the dechlorination process .

Action Environment

The reductive dechlorination of CPE to PE by Pd/Fe was a detoxification process . It may be used to effectively reduce the toxicological effects of CPE-contaminated wastewater, thereby enhancing the performance of subsequent biological processes in wastewater treatment . The environmental factors such as temperature, Fe dosage, Pd loading, and solution pH significantly influence the dechlorination process .

Biochemische Analyse

Biochemical Properties

The biochemical properties of 1-(2-Chlorophenyl)ethanol are not fully understood. It is known that this compound can participate in various biochemical reactions. For instance, it has been used in the synthesis of (S)-1-(2-chlorophenyl)ethanol, a process that involves the enzyme ketoreductase

Cellular Effects

The cellular effects of 1-(2-Chlorophenyl)ethanol are not well-documented. It is known that the compound can be used in the synthesis of (S)-1-(2-chlorophenyl)ethanol, which has been shown to have significant effects on cellular function. For example, in a study involving the bacterium Escherichia coli, it was found that the presence of (S)-1-(2-chlorophenyl)ethanol led to improved performance in the synthesis of (S)-1-(2-chlorophenyl)ethanol .

Molecular Mechanism

It is known that the compound can participate in reactions involving the enzyme ketoreductase . This suggests that 1-(2-Chlorophenyl)ethanol may exert its effects at the molecular level through interactions with this enzyme.

Temporal Effects in Laboratory Settings

In a study involving the bacterium Escherichia coli, it was found that the presence of (S)-1-(2-chlorophenyl)ethanol led to improved performance in the synthesis of (S)-1-(2-chlorophenyl)ethanol over a period of 14 hours .

Metabolic Pathways

It is known that the compound can participate in reactions involving the enzyme ketoreductase , suggesting that it may be involved in metabolic pathways related to this enzyme.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 2-chloroacetophenone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in anhydrous ethanol or tetrahydrofuran as solvents, under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the compound is often produced via the catalytic hydrogenation of 2-chloroacetophenone. This method employs a palladium or platinum catalyst under hydrogen gas at elevated pressures and temperatures. The process is efficient and yields high-purity 1-(2-Chlorophenyl)ethanol .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Chlorophenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to 2-chloroacetophenone using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: Further reduction of 1-(2-Chlorophenyl)ethanol can lead to the formation of 2-chlorophenylethane.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous ethanol or tetrahydrofuran.

Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.

Major Products:

Oxidation: 2-Chloroacetophenone.

Reduction: 2-Chlorophenylethane.

Substitution: Various chlorinated or brominated derivatives depending on the reagent used.

Vergleich Mit ähnlichen Verbindungen

2-Chlorophenylethanol: Similar in structure but lacks the hydroxyl group at the ortho position.

2-Chloroacetophenone: An oxidized form of 1-(2-Chlorophenyl)ethanol.

2-Chlorophenylethane: A reduced form of 1-(2-Chlorophenyl)ethanol

Uniqueness: 1-(2-Chlorophenyl)ethanol is unique due to its specific structural configuration, which imparts distinct chemical properties. The presence of both the hydroxyl and chlorine groups allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Biologische Aktivität

1-(2-Chlorophenyl)ethanol, a compound with the molecular formula CHClO and a molecular weight of 156.61 g/mol, has garnered attention in various fields of scientific research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : 1-(2-chlorophenyl)ethanol

- CAS Number : 13524-04-4

- Molecular Weight : 156.61 g/mol

- Boiling Point : 121°C to 123°C (14 mmHg)

- Refractive Index : 1.545

The biological activity of 1-(2-Chlorophenyl)ethanol is primarily attributed to its hydroxyl group and the 2-chlorophenyl moiety. The hydroxyl group can form hydrogen bonds with active sites on enzymes and receptors, while the hydrophobic interactions from the chlorophenyl group may enhance binding affinity to various biological targets. This dual interaction mechanism allows the compound to modulate enzyme activity and receptor function effectively .

Biological Activity

1-(2-Chlorophenyl)ethanol has been studied for its effects on various biological systems:

- Enzyme Interactions : Research indicates that this compound can influence the activity of specific enzymes, potentially acting as an inhibitor or modulator in metabolic pathways.

- Pharmaceutical Applications : It serves as a chiral building block in the synthesis of pharmaceuticals, particularly those requiring specific stereochemistry for biological activity.

- Agrochemical Development : The compound is utilized in the synthesis of agrochemicals, highlighting its industrial relevance beyond medicinal chemistry .

Study on Enzyme Inhibition

In a study focused on enzyme inhibition, 1-(2-Chlorophenyl)ethanol was tested against various enzymes to assess its inhibitory potential. The findings suggested that the compound exhibited significant inhibitory effects on certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to altered pharmacokinetics for drugs metabolized by these enzymes .

Comparative Analysis with Related Compounds

A comparative analysis was conducted between 1-(2-Chlorophenyl)ethanol and its enantiomer (S)-1-(2-chlorophenyl)ethanol. The results indicated that while both compounds interact with similar biological targets, their effects varied significantly due to differences in spatial arrangement, impacting their binding affinities and biological outcomes .

Data Table: Biological Activity Overview

Eigenschaften

IUPAC Name |

1-(2-chlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDUBOVLGCYUYFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80884623 | |

| Record name | Benzenemethanol, 2-chloro-.alpha.-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13524-04-4 | |

| Record name | 1-(2-Chlorophenyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13524-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanol, 2-chloro-alpha-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013524044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanol, 2-chloro-.alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanol, 2-chloro-.alpha.-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-α-methylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.502 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 1-(2-Chlorophenyl)ethanol in organic synthesis?

A1: 1-(2-Chlorophenyl)ethanol serves as a key chiral intermediate in the synthesis of various pharmaceuticals, particularly polo-like kinase 1 inhibitors, a new class of chemotherapeutic drugs. [, ]

Q2: Can you describe a cost-effective method for producing (S)-1-(2-Chlorophenyl)ethanol?

A2: A cost-effective method for producing (S)-1-(2-Chlorophenyl)ethanol involves using Escherichia coli cells genetically engineered to express genes from Candida tenuis (xylose reductase) and Candida boidinii (formate dehydrogenase). This biocatalytic approach allows for the reduction of ortho-chloroacetophenone with high enantioselectivity (ee >99.9%) and yield (96%). This method significantly reduces production costs compared to traditional chemical synthesis. [, ]

Q3: Are there alternative biocatalysts for (S)-1-(2-Chlorophenyl)ethanol production?

A3: Yes, besides engineered E. coli, native microorganisms like Candida tenuis and Pichia stipitis exhibit inherent xylose reductase activity, enabling them to reduce ortho-chloroacetophenone to (S)-1-(2-Chlorophenyl)ethanol. These native hosts offer advantages in process development by eliminating the need for extensive strain engineering. []

Q4: What strategies can be employed to enhance the efficiency of (S)-1-(2-Chlorophenyl)ethanol bioproduction?

A4: Process intensification techniques such as in situ substrate supply and product removal using a solvent like hexane can significantly improve biocatalyst stability and productivity. This is particularly crucial as the biocatalyst can be sensitive to the accumulating product. [, ] Additionally, optimizing the expression of the ketoreductase and formate dehydrogenase enzymes involved in the bioreduction process in E. coli can further enhance catalytic efficiency. []

Q5: How can the catalytic efficiency of enzymes involved in (S)-1-(2-Chlorophenyl)ethanol synthesis be improved?

A5: Fine-tuning the substrate binding mode of carbonyl reductases, such as BaSDR1, through targeted mutagenesis can significantly enhance their catalytic efficiency without compromising enantioselectivity. For instance, mutations like Q139S and D253Y in BaSDR1 led to a nine-fold improvement in catalytic efficiency for ortho-haloacetophenone reduction. []

Q6: What advanced immobilization strategies can be employed for multi-enzyme cascade biocatalysis in (S)-1-(2-Chlorophenyl)ethanol production?

A6: Precision co-immobilization of multiple enzymes on solid supports can be achieved using techniques like SpyTag/SpyCatcher binding and genetic incorporation of non-canonical amino acids. This approach allows for the ordered layering of enzymes, like alcohol dehydrogenase and aldo-keto reductase, enabling efficient cascade biocatalysis for (S)-1-(2-Chlorophenyl)ethanol synthesis with in situ NADPH regeneration. []

Q7: Can 1-(2-Chlorophenyl)ethanol be broken down into less harmful compounds?

A7: Yes, catalytic dechlorination using Palladium/Iron (Pd/Fe) bimetal can effectively remove chlorine from 1-(2-Chlorophenyl)ethanol, transforming it into the less toxic 1-phenylethanol. This process, stimulated by higher temperatures, Fe dosage, and Pd loading, offers a detoxification strategy for 1-(2-Chlorophenyl)ethanol contaminated wastewater. []

Q8: How is the enantiomeric purity of 1-(2-Chlorophenyl)ethanol determined?

A8: High-performance liquid chromatography (HPLC) using chiral stationary phases like amylose tris-(3-chlorophenylcarbamate) is a common method for separating and quantifying the enantiomers of 1-(2-Chlorophenyl)ethanol, providing valuable information about its enantiomeric purity. []

Q9: Are there any known applications of 1-(2-Chlorophenyl)ethanol beyond pharmaceuticals?

A9: While primarily known as a pharmaceutical intermediate, 1-(2-Chlorophenyl)ethanol's role as a chiral building block extends its utility to other areas of organic synthesis. Its derivatives, like planar chiral ruthenium complexes formed via reaction with [Cp*Ru(CH3CN)3][OTf], hold potential in asymmetric catalysis. []

Q10: What are the environmental concerns regarding 1-(2-Chlorophenyl)ethanol?

A10: The toxicity of 1-(2-Chlorophenyl)ethanol to aquatic organisms like Chlorella highlights the need for effective treatment of contaminated water streams. [] Research into the environmental fate, bioaccumulation potential, and long-term effects of 1-(2-Chlorophenyl)ethanol is essential to mitigate any negative impacts.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.